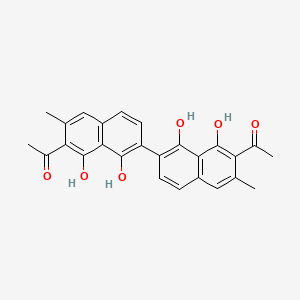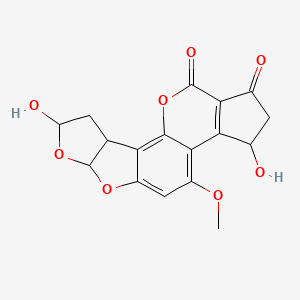
Aflatoxin Q2a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione, also known as AFQ2A, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Understanding Aflatoxin Toxicity and Carcinogenicity
Research into aflatoxins has significantly contributed to our understanding of their toxicity and carcinogenicity. Studies have established the metabolic pathways through which aflatoxins exert their harmful effects, leading to the development of biomarkers for exposure and effect. This knowledge has been crucial in classifying certain aflatoxins as human carcinogens and in formulating public health policies to mitigate exposure risks (Wild & Turner, 2002).
Aflatoxin Detection and Quantification
Advancements in detection methods for aflatoxins in food products have been a major focus of scientific research. The development of sensitive and selective biosensors, such as FRET-based aptamer biosensors, has improved our ability to monitor aflatoxin levels in agricultural products, ensuring food safety (Sabet et al., 2017).
Aflatoxin Management and Control
Understanding the genetics of aflatoxin production has led to strategies for managing and controlling aflatoxin contamination. Research has identified genetic loci associated with resistance to aflatoxin accumulation in crops, providing a basis for breeding aflatoxin-resistant plant varieties. This approach holds promise for reducing aflatoxin contamination in susceptible crops such as maize and peanuts, thereby enhancing food safety and security (Brooks et al., 2005).
Aflatoxin and Environmental Factors
The impact of environmental factors on aflatoxin production is another area of active research. Studies have examined how climate change, soil conditions, and agricultural practices influence the growth of aflatoxin-producing fungi and the subsequent contamination of crops. This research is critical for developing adaptive strategies to minimize aflatoxin risks in the face of changing environmental conditions (Benkerroum, 2019).
Aflatoxin and Public Health
The public health implications of aflatoxin exposure, particularly in relation to liver cancer and immune system effects, are a significant research focus. Epidemiological studies have linked aflatoxin exposure to increased risk of hepatocellular carcinoma, especially in regions with high dietary aflatoxin exposure and hepatitis B prevalence. This research underscores the importance of global health interventions to reduce aflatoxin exposure and its associated health risks (Groopman, Kensler, & Johnson, 2005).
Eigenschaften
CAS-Nummer |
89989-32-2 |
|---|---|
Produktname |
Aflatoxin Q2a |
Molekularformel |
C17H14O8 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
5,14-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O8/c1-22-8-4-9-11(5-2-10(20)24-17(5)23-9)15-14(8)12-6(18)3-7(19)13(12)16(21)25-15/h4-6,10,17-18,20H,2-3H2,1H3 |
InChI-Schlüssel |
KBYQSILWZURMPY-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
Kanonische SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
Synonyme |
aflatoxin Q2a AFQ2a |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



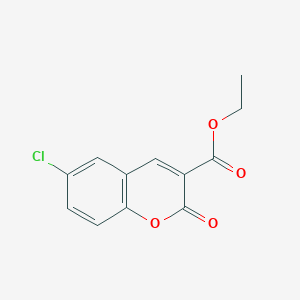
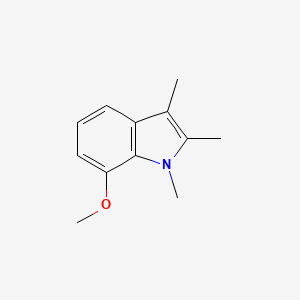
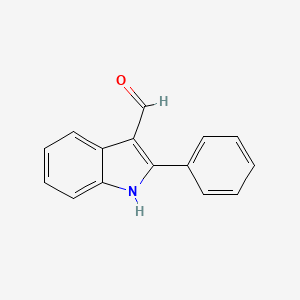
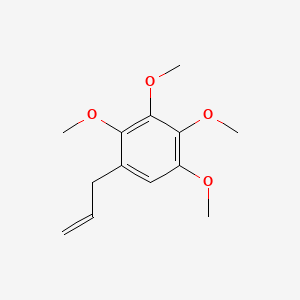
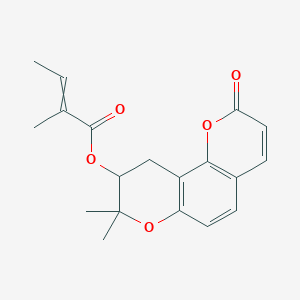
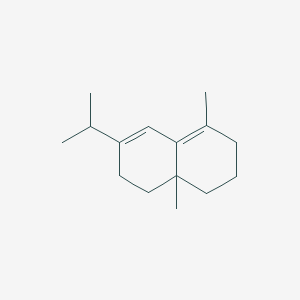
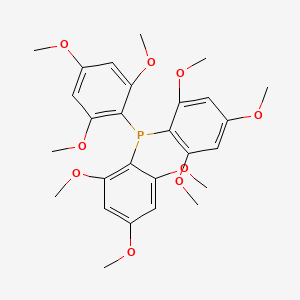
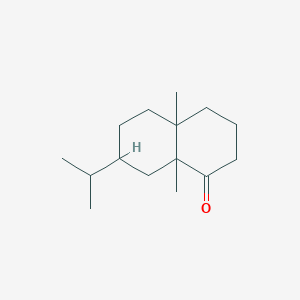

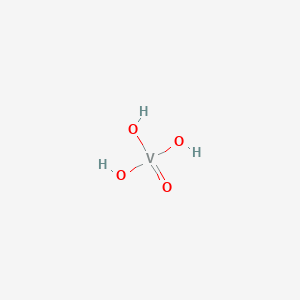
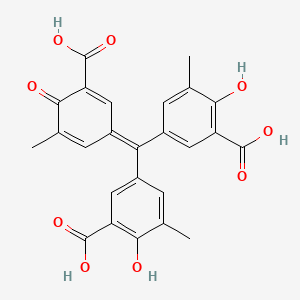
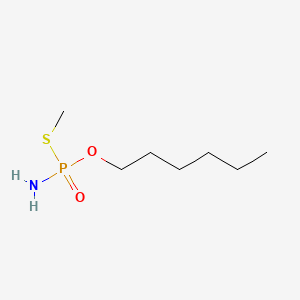
![3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one](/img/structure/B1208681.png)
